5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring substituted with various functional groups, including a chlorophenyl group, a fluorobenzoyl group, a hydroxy group, and a pyridinylmethyl group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using a fluorobenzoyl chloride and a suitable base.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce or replace functional groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., acyl chlorides, alkyl halides)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups (e.g., ketones, carboxylic acids)
Reduction: Reduced derivatives with fewer oxygen-containing functional groups (e.g., alcohols, amines)
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease. It may have applications in the treatment of various medical conditions.
Industry: The compound is used in the development of new materials, including polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites. This can result in the modulation of biochemical pathways and the regulation of metabolic processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering signaling cascades that lead to various cellular responses. This can result in the modulation of physiological processes and the regulation of cellular functions.
Pathway Modulation: The compound may modulate specific biochemical pathways by interacting with key proteins and other biomolecules. This can result in the regulation of gene expression, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, including:
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: This compound has a similar structure but with a different position of the pyridinylmethyl group. This difference can result in variations in chemical and biological properties.
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: This compound has a similar structure but with a different position of the pyridinylmethyl group. This difference can result in variations in chemical and biological properties.
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: This compound has a similar structure but with an ethyl group instead of a methyl group. This difference can result in variations in chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that may not be observed in other similar compounds.
Properties
Molecular Formula |
C23H16ClFN2O3 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16ClFN2O3/c24-17-7-3-15(4-8-17)20-19(21(28)16-5-9-18(25)10-6-16)22(29)23(30)27(20)13-14-2-1-11-26-12-14/h1-12,20,28H,13H2/b21-19+ |
InChI Key |
SIPMKSJJVYXRTR-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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